molecular formula C8H7ClF3N B1398051 3-(Chloromethyl)-2-methyl-6-(trifluoromethyl)pyridine CAS No. 917396-29-3

3-(Chloromethyl)-2-methyl-6-(trifluoromethyl)pyridine

Cat. No.: B1398051
CAS No.: 917396-29-3
M. Wt: 209.59 g/mol
InChI Key: ZQKHRMBSNRCFPL-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-2-methyl-6-(trifluoromethyl)pyridine is a chemical compound that belongs to the class of trifluoromethylpyridines. These compounds are characterized by the presence of a trifluoromethyl group (-CF₃) attached to a pyridine ring. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly alter the chemical and physical properties of the compound.

Scientific Research Applications

3-(Chloromethyl)-2-methyl-6-(trifluoromethyl)pyridine has several scientific research applications:

Future Directions

The demand for TFMP derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future .

Biochemical Analysis

Biochemical Properties

3-(Chloromethyl)-2-methyl-6-(trifluoromethyl)pyridine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The interaction with cytochrome P450 enzymes can lead to the formation of reactive intermediates that may further interact with other biomolecules, potentially leading to enzyme inhibition or activation . Additionally, this compound can form covalent bonds with nucleophilic sites on proteins, affecting their function and stability .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways by modulating the activity of key signaling proteins. For instance, it has been observed to affect the mitogen-activated protein kinase (MAPK) pathway, which plays a critical role in cell proliferation, differentiation, and apoptosis . Furthermore, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the formation of covalent adducts with biomolecules, such as proteins and nucleic acids . This covalent binding can result in the inhibition or activation of enzyme activity, depending on the specific target. Additionally, this compound can induce oxidative stress by generating reactive oxygen species (ROS), which can further modulate cellular signaling pathways and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade into various metabolites, some of which may retain biological activity . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated potential cumulative effects on cellular processes, including sustained enzyme inhibition and altered gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily modulate specific biochemical pathways . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage level triggers significant adverse effects, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further participate in biochemical reactions, potentially affecting metabolic flux and metabolite levels. The interaction with cofactors, such as NADPH, is essential for the enzymatic activity of cytochrome P450 and the subsequent metabolism of this compound .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes, influencing its localization and accumulation within different cellular compartments . The interaction with binding proteins can also affect its bioavailability and distribution, impacting its overall biological activity .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria or the endoplasmic reticulum, through targeting signals or post-translational modifications . The localization within these compartments can influence its interaction with specific biomolecules and its overall biochemical effects .

Preparation Methods

The synthesis of 3-(Chloromethyl)-2-methyl-6-(trifluoromethyl)pyridine can be achieved through several synthetic routes. One common method involves the reaction of 2-methyl-6-(trifluoromethyl)pyridine with chloromethylating agents under specific conditions. The reaction typically requires the presence of a base to facilitate the formation of the chloromethyl group. Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield .

Chemical Reactions Analysis

3-(Chloromethyl)-2-methyl-6-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding pyridine N-oxides.

    Reduction Reactions: Reduction of the trifluoromethyl group can lead to the formation of difluoromethyl or monofluoromethyl derivatives.

Common reagents used in these reactions include bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the reagents used .

Comparison with Similar Compounds

3-(Chloromethyl)-2-methyl-6-(trifluoromethyl)pyridine can be compared with other trifluoromethylpyridines, such as:

  • 2-(Trifluoromethyl)pyridine
  • 4-(Trifluoromethyl)pyridine
  • 2,6-Dimethyl-3-(trifluoromethyl)pyridine

These compounds share the trifluoromethyl group but differ in the position and number of substituents on the pyridine ring. The unique combination of the chloromethyl and trifluoromethyl groups in this compound provides distinct chemical properties and reactivity, making it valuable for specific applications .

Properties

IUPAC Name

3-(chloromethyl)-2-methyl-6-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF3N/c1-5-6(4-9)2-3-7(13-5)8(10,11)12/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQKHRMBSNRCFPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)C(F)(F)F)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40733148
Record name 3-(Chloromethyl)-2-methyl-6-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40733148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

917396-29-3
Record name 3-(Chloromethyl)-2-methyl-6-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40733148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of (2-methyl-6-(trifluoromethyl)pyridin-3-yl)methanol (14.5 g, 71 mmol) in 100 mL CH2Cl2 at room temperature under argon was added SOCl2 (16.8 g, 142 mmol), followed by about 1.5 mL DMF, which was added to re-dissolve the rapidly formed, precipitating hydrochloride salt of the starting material. The resulting reaction mixture was stirred for 16 h. HPLC/MS analysis indicated that the reaction was complete. Solvent was evaporated under vacuum. The resulting residue was dissolved in 200 mL Et2O, and the resulting solution was washed with 10% aqueous sodium carbonate solution (100 mL), then saturated aqueous NaCl (100 mL). The organic phase was dried over anhydrous sodium sulfate and filtered. The filtrate was concentrated under vacuum to obtain 13.7 g of the title compound as a tan oil, which was greater than 98% pure. HPLC/MS: retention time=2.9 min, [M+H]30 =210.
Quantity
14.5 g
Type
reactant
Reaction Step One
Name
Quantity
16.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
1.5 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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